Mass Difference of +9 Da Ensures Baseline MS Resolution from Unlabeled Analyte
Dihydrobupropion-d9 incorporates nine deuterium atoms, resulting in a molecular weight of 250.81 g/mol, which is 9.05 Da greater than the non-deuterated dihydrobupropion (241.76 g/mol) . This mass shift provides unambiguous separation in mass spectrometry, eliminating signal overlap between the internal standard and the analyte. In contrast, non-deuterated dihydrobupropion co-elutes and is indistinguishable by MS, while other deuterated metabolites (e.g., hydroxybupropion-d6) offer a smaller mass shift of only 6 Da, which may be insufficient for baseline resolution in complex matrices.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 250.81 |
| Comparator Or Baseline | Dihydrobupropion (non-deuterated): 241.76 |
| Quantified Difference | +9.05 Da |
| Conditions | Calculated from molecular formula; measured by high-resolution mass spectrometry |
Why This Matters
The +9 Da mass shift ensures that Dihydrobupropion-d9 can be used as an internal standard without interference from the endogenous analyte, a fundamental requirement for accurate quantification.
